Lithocholic Acid 3-sulfate (sodium salt)
Description
Lithocholic Acid 3-Sulfate (sodium salt) (LCA-3S) is a sulfated derivative of lithocholic acid (LCA), a secondary bile acid formed via bacterial metabolism of primary bile acids in the intestine. Its molecular formula is C₂₄H₃₈Na₂O₆S, with a molecular weight of 500.6 g/mol (or 532.60 g/mol for the disodium salt variant) . Sulfation at the 3α-hydroxyl position enhances its water solubility, facilitating renal excretion and reducing toxicity, particularly in pathological conditions such as cholestasis and diabetes . LCA-3S is implicated in immune modulation, pancreatitis, and metabolic regulation, with emerging roles in antiviral activity .
Properties
Molecular Formula |
C24H40Na2O6S |
|---|---|
Molecular Weight |
502.6 g/mol |
InChI |
InChI=1S/C24H40O6S.2Na/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;/m1../s1 |
InChI Key |
RFGDPVSAAUAWSO-WLYWKNFRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na].[Na] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Reagents :
-
Lithocholic acid (1 equiv)
-
SO₃·TEA complex (1.2 equiv)
-
Anhydrous dimethylformamide (DMF) as solvent
-
-
Procedure :
-
Dissolve lithocholic acid in DMF under nitrogen atmosphere.
-
Add SO₃·TEA complex gradually at 0–5°C to prevent side reactions.
-
Stir the mixture at room temperature for 0.5–1 hour.
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Quench the reaction with ice-cold water and adjust pH to 8–9 using sodium hydroxide.
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Purify the product via recrystallization or column chromatography.
-
-
Key Data :
This method is favored for its simplicity and scalability. The SO₃·TEA complex acts as a mild sulfating agent, selectively targeting the 3α-hydroxyl group without oxidizing other functional groups. The sodium salt form is obtained by neutralizing the sulfated product with NaOH, followed by lyophilization.
One-Pot Synthesis of Conjugated Derivatives
Lithocholic acid 3-sulfate can be further conjugated with taurine or glycine to produce taurolithocholic acid sulfate or glycolithocholic acid sulfate, respectively. A one-pot synthesis protocol streamlines this process, achieving near-quantitative yields.
Taurolithocholic Acid Sulfate Synthesis:
-
Reagents :
-
Lithocholic acid 3-sulfate (1 equiv)
-
Taurine (1.5 equiv)
-
DMF, 90°C
-
-
Procedure :
-
Generate lithocholic acid 3-sulfate in situ using the SO₃·TEA method.
-
Add taurine directly to the reaction mixture.
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Heat at 90°C for 30 minutes.
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Isolate the product via solvent extraction and ion-exchange chromatography.
-
-
Key Data :
This method eliminates intermediate isolation steps, reducing solvent waste and time. The disodium salt form is obtained by adjusting the pH to neutrality before purification.
Industrial-Scale Production and Quality Control
Large-scale synthesis requires modifications to ensure consistency and compliance with Good Manufacturing Practices (GMP). Key considerations include:
Process Optimization:
-
Solvent Selection : DMF remains the solvent of choice due to its high polarity and ability to dissolve both lithocholic acid and the SO₃·TEA complex.
-
Temperature Control : Maintaining temperatures below 10°C during sulfation minimizes byproduct formation.
-
Purification : Reverse-phase HPLC or flash chromatography using C18 columns ensures high purity (>98%).
Analytical Characterization:
| Property | Method | Value | Source |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 500.6 g/mol | |
| Solubility | USP Guidelines | 5 mg/mL in water | |
| Melting Point | DSC | 210–215°C (decomposes) |
Recent Advances in Immunological Applications
Recent studies have leveraged synthetic lithocholic acid 3-sulfate to investigate its role as a retinoic acid receptor-related orphan receptor gamma t (RORγt) antagonist. For example:
Chemical Reactions Analysis
Lithocholic acid 3-sulfate (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the sulfate ester.
Substitution: Lithocholic acid 3-sulfate can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Modulation of Immune Response
Recent studies have highlighted the role of Lithocholic Acid 3-Sulfate in modulating immune responses, particularly through its interaction with T lymphocytes. Research indicates that this compound selectively inhibits the differentiation of Th17 cells by targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). This inhibition suggests potential applications in treating autoimmune diseases where Th17 cells are implicated .
Case Study: Th17 Cell Differentiation
- Objective : To investigate the effects of Lithocholic Acid 3-Sulfate on Th17 cell differentiation.
- Findings : The compound was shown to suppress Th17 differentiation without affecting Th1, Th2, or regulatory T cells, indicating a specific immunomodulatory effect .
Cholestatic Liver Diseases
Lithocholic Acid 3-Sulfate's role in cholestatic liver diseases has been a focal point of research. Elevated levels of this compound have been observed in models of cholestasis, suggesting its involvement in the pathogenesis of liver disorders. By enhancing the solubility and renal excretion of bile acids, it may help mitigate the toxic effects associated with bile acid accumulation .
Data Table: Bile Acids and Cholestasis
| Condition | Bile Acids Involved | Role of Lithocholic Acid 3-Sulfate |
|---|---|---|
| Cholestasis | Increased sulfated bile acids | Enhances solubility and renal clearance |
| Diabetes Induction | Elevated lithocholic acid levels | Protective role against pancreatic damage |
Antibacterial Properties
Lithocholic Acid and its derivatives have demonstrated antibacterial activity against various pathogens. Studies suggest that lithocholic acid metabolites can enhance the efficacy of antibiotics against resistant bacterial strains, indicating potential applications in developing new antimicrobial therapies .
Case Study: Antibacterial Activity
- Objective : To evaluate the antibacterial effects of lithocholic acid metabolites.
- Findings : Certain metabolites exhibited significant antibacterial properties against Escherichia coli and Staphylococcus aureus, suggesting their utility as adjuncts in antibiotic therapy .
Future Directions and Research Implications
The multifaceted roles of Lithocholic Acid 3-Sulfate in immune modulation, liver health, and antimicrobial activity present numerous avenues for future research. Investigating its mechanisms at the molecular level could lead to novel therapeutic strategies for autoimmune diseases, cholestatic liver diseases, and antibiotic resistance.
Mechanism of Action
The mechanism of action of lithocholic acid 3-sulfate (sodium salt) involves its interaction with molecular targets such as the RORgammat receptor. By acting as a ligand for this receptor, it inhibits the differentiation of Th17 cells, which are involved in inflammatory responses. Additionally, it can induce cellular damage through its interactions with other cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Sulfated Bile Acids
Sulfated bile acids share structural and functional similarities but exhibit distinct biological behaviors. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Structural Differences :
- Hydroxylation: LCA-3S (monohydroxy) vs. CA-3S (trihydroxy) and CDCA-3S (dihydroxy).
- Conjugation : TLCA-3S and GLCA-3S include taurine or glycine, enhancing amphipathicity and receptor interactions .
Metabolic Pathways and Excretion
- LCA-3S : Formed via hepatic sulfotransferase activity. Sulfation promotes urinary excretion (~24% in rats) and reduces enterohepatic recirculation . Levels increase in streptozotocin-induced diabetes and cholestasis .
- TLCA-3S : Retains taurine conjugation, enabling active ileal absorption and biliary secretion. Induces pancreatitis in murine models .
- CDCA-3S : Generated by gut microbiota; modulates fecal bile acid profiles in cirrhosis .
Unique Features of LCA-3S :
- Antiviral Activity : LCA-3S, TLCA-3S, and GLCA-3S inhibit HIV-1 replication, but only LCA-3S combines this with minimal pro-inflammatory effects .
- Non-sulfated LCA binds to lysine residues in proteins, promoting carcinogenesis, but sulfation mitigates this .
Analytical Detection
LCA-3S is quantified via LC-MS/MS using methods optimized for sulfated bile acids . Key chromatographic parameters:
- Column : Acquity UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm).
- Mobile Phase : Acetonitrile/0.01% formic acid.
- Ionization : ESI-negative mode .
Comparatively, TLCA-3S and GLCA-3S require additional steps to resolve taurine/glycine conjugates .
Q & A
Q. How can Lithocholic Acid 3-Sulfate (LCA3S) be identified and quantified in biological samples?
Methodological Answer :
- HPLC-MS/MS is the gold standard for quantifying LCA3S in bile, serum, or tissue homogenates. Calibration curves should be prepared using deuterated analogs (e.g., Lithocholic Acid-[d4]-3-Sulfate Sodium Salt) to correct for matrix effects .
- Solubility considerations : LCA3S is soluble in DMSO (20 mg/mL, 39.95 mM) and sparingly soluble in methanol (0.1 mg/mL). Sonication is recommended for full dissolution in DMSO .
Q. What experimental protocols are recommended for preparing LCA3S stock solutions?
Methodological Answer :
Q. How does LCA3S interact with calcium ions in vitro?
Methodological Answer :
- Use fluorescence-based assays (e.g., Fura-2) to monitor calcium binding. LCA3S forms stable complexes with Ca²⁺ at physiological pH, which can alter its bioavailability in bile acid transport studies .
Advanced Research Questions
Q. What molecular mechanisms underlie LCA3S-mediated inhibition of Th17 cell differentiation?
Methodological Answer :
- LCA3S acts as a RORγt inverse agonist , suppressing IL-17A production. Validate this using:
Q. How can LCA3S be used to model bile acid-induced pancreatitis in mice?
Methodological Answer :
- Intraductal infusion : Administer LCA3S (10–20 mg/kg) via the pancreatic duct to induce acute pancreatitis. Monitor serum amylase/lipase and histopathological changes (e.g., acinar cell necrosis) .
- Contradiction Note : LCA3S-induced pancreatitis models show variability depending on bile acid pool composition. Co-administer tauroconjugated bile acids (e.g., Taurocholic Acid) to mimic human pathophysiology .
Q. What experimental designs address contradictory data on LCA3S-mediated GPR39 activation?
Methodological Answer :
- Zn²⁺-free assays : LCA3S activates GPR39 in the absence of Zn²⁺, unlike other ligands. Use HEK293 cells transfected with GPR39 and measure cAMP/Ca²⁺ signaling via BRET or FLIPR assays .
- Competitive binding : Compare LCA3S with Zn²⁺-dependent agonists (e.g., obestatin) to delineate allosteric vs. orthosteric binding sites .
Q. How does LCA3S influence lipid metabolism in diabetic models?
Methodological Answer :
- In streptozotocin-induced diabetic rats, LCA3S increases biliary secretion. Use bile duct cannulation to collect bile and quantify lipid composition via TLC or GC-MS .
- Mechanistic Insight : LCA3S sulfonation reduces hydrophobicity, enhancing solubility and altering micelle formation during lipid digestion .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of LCA3S in cell survival vs. apoptosis?
- Dose-dependent effects : At low concentrations (≤10 µM), LCA3S activates PXR, promoting cell survival. At higher doses (>50 µM), it induces mitochondrial apoptosis via ROS generation. Validate using JC-1 staining for mitochondrial depolarization and PXR siRNA knockdown .
- Cell type specificity : Hepatocytes show pro-survival responses, while cancer cells (e.g., colorectal carcinoma) undergo apoptosis due to differential receptor expression (e.g., FXR vs. PXR dominance) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
